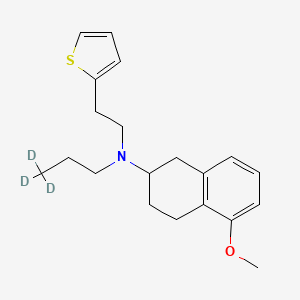
Zilpaterol-13C3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zilpaterol-13C3 Hydrochloride: is a synthetic compound used primarily in veterinary medicine. It is a labeled version of zilpaterol hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a β2-adrenergic agonist, which means it binds to β2-adrenergic receptors and mimics the action of adrenaline and noradrenaline. It is commonly used to promote growth and increase muscle mass in livestock, particularly cattle .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zilpaterol-13C3 Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:
Formation of the Imidazoline Ring: This involves the cyclization of a suitable precursor with an amine to form the imidazoline ring.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled precursors.
Purification: Purification steps such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product
化学反応の分析
Types of Reactions:
Oxidation: Zilpaterol-13C3 Hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the imidazoline ring.
Substitution: Substitution reactions can occur at the aromatic ring or the isopropyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Chemistry: Zilpaterol-13C3 Hydrochloride is used as a standard in analytical chemistry for the quantification and detection of zilpaterol in biological samples.
Biology: In biological research, it is used to study the effects of β2-adrenergic agonists on muscle growth and metabolism.
Industry: In the livestock industry, it is used to improve feed efficiency and increase muscle mass in cattle, leading to higher meat yields .
作用機序
Zilpaterol-13C3 Hydrochloride exerts its effects by binding to β2-adrenergic receptors on muscle and adipose tissue. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. This cascade leads to increased protein synthesis and muscle growth, as well as enhanced lipolysis in adipose tissue .
類似化合物との比較
Clenbuterol Hydrochloride: Another β2-adrenergic agonist used for similar purposes.
Ractopamine Hydrochloride: Used to promote leanness in livestock.
Salbutamol: Primarily used as a bronchodilator but has similar β2-adrenergic agonist properties.
Uniqueness: Zilpaterol-13C3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research settings for tracing and quantification purposes .
特性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
300.76 g/mol |
IUPAC名 |
(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1; |
InChIキー |
GIEFXLLRTJNFGT-JHASHKGTSA-N |
異性体SMILES |
[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl |
正規SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


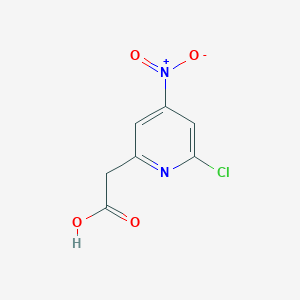

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
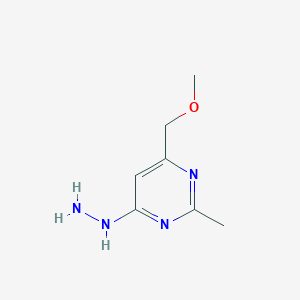
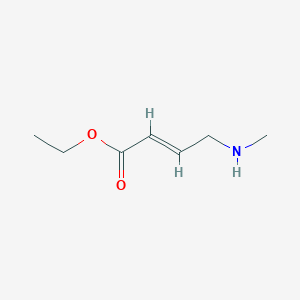
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
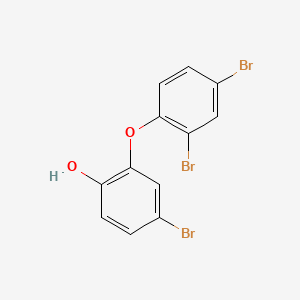

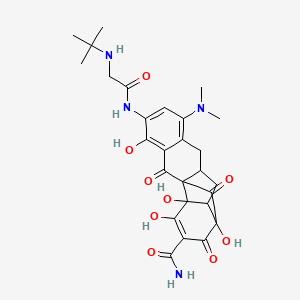
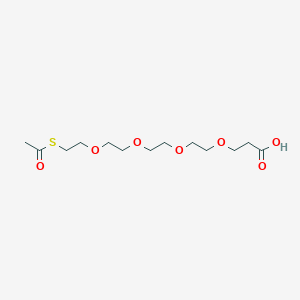
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)
